Methyl 2-amino-5-chloropyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

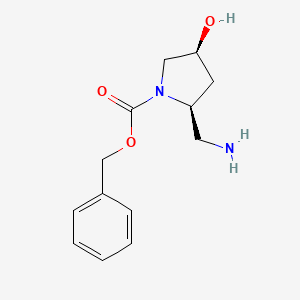

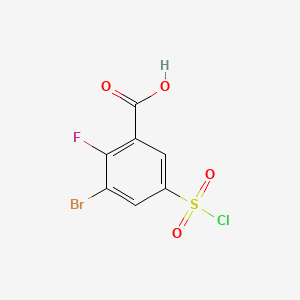

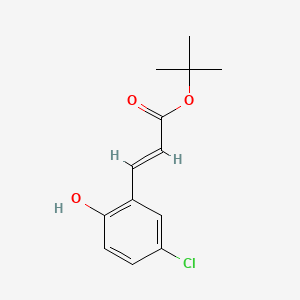

“Methyl 2-amino-5-chloropyridine-4-carboxylate” is a chemical compound composed of a pyridine ring with an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylate group at the 4-position . It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds .

Synthesis Analysis

The synthesis of “Methyl 2-chloropyrimidine-4-carboxylate” involves dissolving 2-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide, to which oxalyl chloride is added dropwise. After stirring at room temperature for 2 hours, the mixture is concentrated to an appropriate volume and added dropwise to anhydrous methanol placed under ice bath conditions. The reaction is then carried out at room temperature for 2 hours, and concentrated under reduced pressure to obtain the product .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylate group at the 4-position .Physical And Chemical Properties Analysis

“Methyl 2-chloropyridine-4-carboxylate” is a solid substance . It has a molecular weight of 171.58 . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Synthesis of Derivatives and Intermediates

Methyl 2-amino-5-chloropyridine-4-carboxylate plays a significant role in the synthesis of various chemical compounds. A study by Blyumin et al. (2007) discusses the synthesis of 2-amino-5-halogenpyrimidine-4-carboxylic acids and their derivatives, where this compound could potentially be used as an intermediate (Blyumin, Neunhoeffer, & Volovenko, 2007). Similarly, Pan Qing-cai (2011) reported the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, demonstrating the compound's utility in creating diverse chemical structures (Pan Qing-cai, 2011).

Catalysis and Chemical Transformations

Research by Galenko et al. (2015) explored the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a catalytic cascade reaction, highlighting the importance of such compounds in catalytic processes (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015). This indicates the potential application of this compound in complex organic syntheses.

Role in Antihypertensive Agents

A study by Finch et al. (1978) discussed the synthesis and evaluation of 5-amino-2-pyridinecarboxylic acid derivatives for antihypertensive properties, suggesting the relevance of this compound in medicinal chemistry (Finch, Campbell, Gemenden, & Povalski, 1978).

Safety and Hazards

“Methyl 2-amino-5-chloropyridine-4-carboxylate” is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The future directions of “Methyl 2-amino-5-chloropyridine-4-carboxylate” are not specified in the search results. Given its use as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds , it’s likely that future research will continue to explore its potential applications in these areas.

Mécanisme D'action

Pharmacokinetics

Some physicochemical properties have been reported . The compound has high gastrointestinal absorption and is predicted to be BBB permeant . The compound’s lipophilicity (Log Po/w) is around 1.01 , which may impact its bioavailability. More detailed pharmacokinetic studies are needed to fully understand the compound’s ADME properties.

Propriétés

IUPAC Name |

methyl 2-amino-5-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTBHGUGAXCDOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737191 |

Source

|

| Record name | Methyl 2-amino-5-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227002-03-0 |

Source

|

| Record name | Methyl 2-amino-5-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)